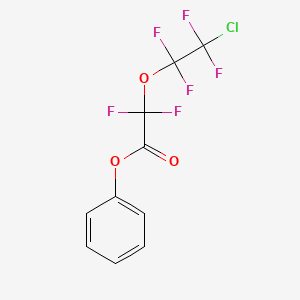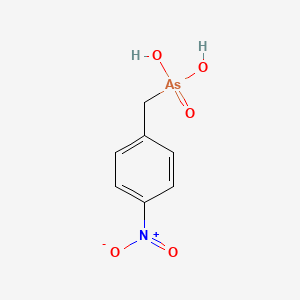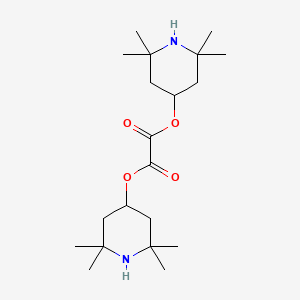
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is a chemical compound known for its applications in various fields, including polymer stabilization and UV protection. This compound is a hindered amine light stabilizer (HALS), which helps in preventing the degradation of polymers by ultraviolet light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethanedioic acid (oxalic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain a high-purity compound suitable for commercial applications .
化学反応の分析
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield nitroxyl radicals, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
科学的研究の応用
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation by UV light.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a protective agent in drug formulations.
Industry: It is widely used in the plastics industry as a UV stabilizer to enhance the durability and lifespan of plastic products
作用機序
The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate involves its ability to scavenge free radicals and deactivate reactive oxygen species. This compound acts as a heat controller and reacts with phenolic antioxidants incorporated in polymers, thereby preventing the degradation of the material. It also blocks calcium channels and acts as an antagonist at nicotinic acetylcholine receptors .
類似化合物との比較
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Bis(2,2,6,6-tetramethylpiperidin-4-yl) ethanedioate is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV stabilizer compared to other similar compounds. Its ability to act as a heat controller and its interaction with phenolic antioxidants make it particularly valuable in applications requiring long-term stability and protection .
特性
CAS番号 |
82780-69-6 |
|---|---|
分子式 |
C20H36N2O4 |
分子量 |
368.5 g/mol |
IUPAC名 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) oxalate |
InChI |
InChI=1S/C20H36N2O4/c1-17(2)9-13(10-18(3,4)21-17)25-15(23)16(24)26-14-11-19(5,6)22-20(7,8)12-14/h13-14,21-22H,9-12H2,1-8H3 |
InChIキー |
GMHDUYXGKJNFHH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C(=O)OC2CC(NC(C2)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


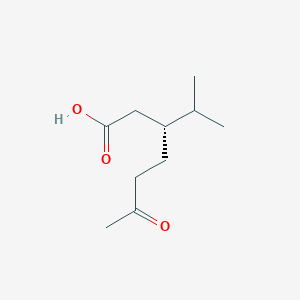
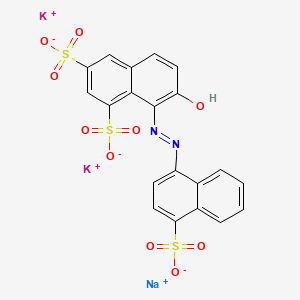
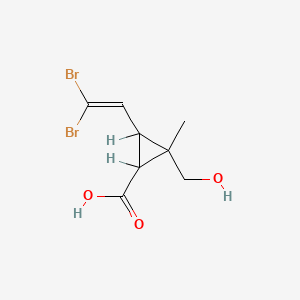
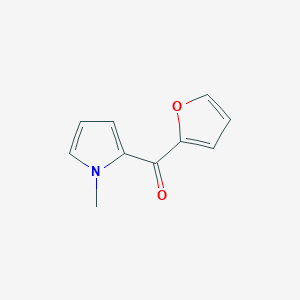
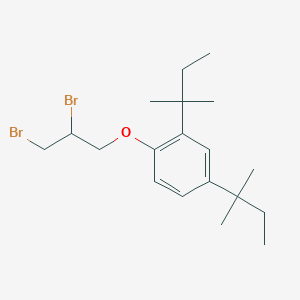
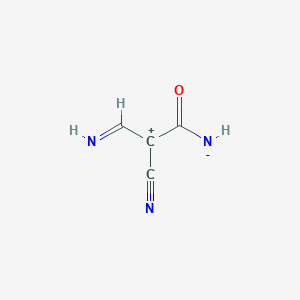
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
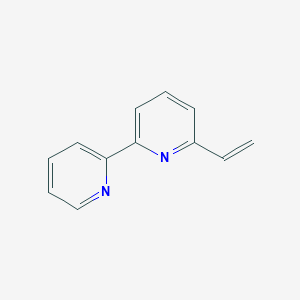
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
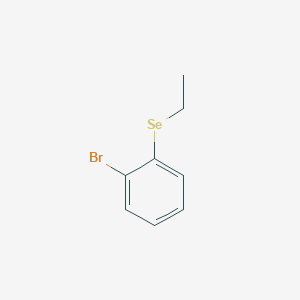
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
